molecular formula C8H14O4 B2604677 2-Acetyloxy-2-ethylbutanoic acid CAS No. 90113-80-7

2-Acetyloxy-2-ethylbutanoic acid

Cat. No.: B2604677
CAS No.: 90113-80-7
M. Wt: 174.196
InChI Key: ZIFFWWNBQJLVFW-UHFFFAOYSA-N
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Description

2-Acetyloxy-2-ethylbutanoic acid is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a butanoic acid backbone that is substituted at the second carbon with both an ethyl group and an acetyloxy functional group. This structure classifies it as a branched-chain fatty acid derivative, a class of compounds known for diverse biological activity. The acetyloxy moiety may act as a metabolically labile protecting group, a property explored in prodrug design to enhance the delivery and bioavailability of active carboxylic acid pharmaceuticals. The specific research applications, mechanism of action, and physicochemical data for 2-acetyloxy-2-ethylbutanoic acid are areas for further investigation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxy-2-ethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-8(5-2,7(10)11)12-6(3)9/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFFWWNBQJLVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90113-80-7
Record name 2-(acetyloxy)-2-ethylbutanoic acid
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Foundational & Exploratory

2-Acetyloxy-2-ethylbutanoic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Acetyloxy-2-ethylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyloxy-2-ethylbutanoic acid is a derivative of butyric acid, a short-chain fatty acid known for its diverse biological activities. While this specific compound is not extensively documented in publicly available literature, its structural features—combining an ethylbutanoic acid backbone with an acetyloxy group—suggest potential applications in medicinal chemistry and drug development, particularly in the realm of prodrug design. This guide provides a comprehensive overview of the available technical information for 2-Acetyloxy-2-ethylbutanoic acid, including its chemical identifiers, a proposed synthesis pathway, and a discussion of its potential therapeutic applications based on the pharmacology of related compounds.

Chemical Identifiers

A precise identification of a chemical compound is fundamental for any research and development endeavor. The primary identifiers for 2-Acetyloxy-2-ethylbutanoic acid are summarized below.

IdentifierValueSource
CAS Number 90113-80-7[1]
Molecular Weight 174.2 g/mol [1]
Molecular Formula C8H14O4Inferred

Proposed Synthesis of 2-Acetyloxy-2-ethylbutanoic acid

A plausible and efficient method for the synthesis of 2-Acetyloxy-2-ethylbutanoic acid involves the acetylation of its precursor, 2-hydroxy-2-ethylbutanoic acid. This reaction is a standard esterification process.

Experimental Protocol: Acetylation of 2-Hydroxy-2-ethylbutanoic acid
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-2-ethylbutanoic acid in a suitable solvent such as glacial acetic acid.

  • Addition of Acetylating Agent: While stirring, add an excess of acetic anhydride to the solution. A catalytic amount of a strong acid, like sulfuric acid, can be added to accelerate the reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the excess acetic anhydride by the slow addition of water.

  • Extraction: Extract the product into an organic solvent such as diethyl ether.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acetic acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude 2-Acetyloxy-2-ethylbutanoic acid can be further purified by distillation or column chromatography to obtain a product of high purity.

A similar synthetic approach has been documented for the preparation of 2-Acetoxy-3-methylbutanoic acid from dl-valine, which proceeds via a hydroxyl intermediate[2].

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products 2-hydroxy-2-ethylbutanoic_acid 2-Hydroxy-2-ethylbutanoic acid Acetylation Acetylation (Acid Catalyst) 2-hydroxy-2-ethylbutanoic_acid->Acetylation Acetic_anhydride Acetic Anhydride Acetic_anhydride->Acetylation 2-Acetyloxy-2-ethylbutanoic_acid 2-Acetyloxy-2-ethylbutanoic acid Acetylation->2-Acetyloxy-2-ethylbutanoic_acid Acetic_acid_byproduct Acetic Acid (byproduct) Acetylation->Acetic_acid_byproduct

Proposed synthesis workflow for 2-Acetyloxy-2-ethylbutanoic acid.

Potential Applications in Drug Development

The therapeutic potential of 2-Acetyloxy-2-ethylbutanoic acid can be inferred from the known biological activities of butyric acid and the strategic use of acetyloxy groups in prodrug design.

Butyric Acid and its Derivatives

Butyric acid is a short-chain fatty acid that is a key metabolite of the gut microbiota. It has been shown to have a range of physiological effects, including serving as a primary energy source for colonocytes and exhibiting anti-inflammatory and anti-cancer properties. Derivatives of butyric acid are being explored as therapeutic agents for various conditions[3].

Prodrug Strategy

A significant challenge in the therapeutic application of butyric acid is its rapid metabolism and unpleasant odor. The prodrug approach is a well-established strategy in medicinal chemistry to overcome such limitations[4][5]. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body.

2-Acetyloxy-2-ethylbutanoic acid can be conceptualized as a prodrug of a hydroxy-ethylbutanoic acid derivative. The acetyloxy group can be hydrolyzed by esterases in the body to release the active hydroxy-acid and acetic acid. This strategy could potentially improve the pharmacokinetic profile and patient compliance compared to the direct administration of a butyric acid-related compound.

ProdrugConcept cluster_prodrug Prodrug cluster_activation In-vivo Activation cluster_active Active Metabolites Prodrug_Molecule 2-Acetyloxy-2-ethylbutanoic acid (Inactive/Less Active) Enzymatic_Hydrolysis Enzymatic Hydrolysis (Esterases) Prodrug_Molecule->Enzymatic_Hydrolysis Active_Drug 2-Hydroxy-2-ethylbutanoic acid (Active Moiety) Enzymatic_Hydrolysis->Active_Drug Byproduct Acetic Acid Enzymatic_Hydrolysis->Byproduct

Conceptual diagram of 2-Acetyloxy-2-ethylbutanoic acid as a prodrug.

Related Compound: 2-Ethylbutanoic Acid

Due to the limited data on 2-Acetyloxy-2-ethylbutanoic acid, it is informative to consider the properties of the closely related compound, 2-ethylbutanoic acid (CAS 88-09-5).

Chemical and Physical Properties of 2-Ethylbutanoic Acid
PropertyValue
IUPAC Name 2-ethylbutanoic acid[6]
Synonyms Diethylacetic acid, 2-Ethylbutyric acid[6][7][8]
Molecular Formula C6H12O2[7]
Molecular Weight 116.16 g/mol [8]
Boiling Point 194 °C[8]
Melting Point -14 °C[9]
Solubility in Water Limited[7]
Applications of 2-Ethylbutanoic Acid

2-Ethylbutanoic acid and its esters are used in various industrial applications, including:

  • Flavoring and Fragrance Industries: As a synthetic flavoring agent[6][10].

  • Chemical Intermediate: In the synthesis of plasticizers, pharmaceuticals, and dyestuffs[10].

  • Lubricants: As a raw material for lubricant components[8].

A patented method for the synthesis of 2-ethylbutanoic acid involves the reaction of a Grignard reagent prepared from 3-halopentane with carbon dioxide[11].

Conclusion

2-Acetyloxy-2-ethylbutanoic acid is a chemical compound with limited currently available data. However, based on its chemical structure, a plausible synthesis route via the acetylation of 2-hydroxy-2-ethylbutanoic acid can be proposed. The primary interest in this molecule for researchers and drug development professionals lies in its potential as a prodrug. By masking a hydroxyl group with an acetyloxy moiety, this compound could offer a strategy for the controlled release of a bioactive hydroxy-ethylbutanoic acid derivative, potentially overcoming pharmacokinetic challenges and improving therapeutic outcomes. Further research is warranted to synthesize and evaluate the physicochemical properties, metabolic stability, and biological activity of 2-Acetyloxy-2-ethylbutanoic acid to validate its potential in drug development.

References

  • PubChem. (2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Ethylbutyric acid. National Center for Biotechnology Information. Available from: [Link]

  • CAS Common Chemistry. 1-Propanone, 1-cyclohexyl-3-[[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]amino]-, hydrochloride. Available from: [Link]

  • JNC Corporation. 2-Ethylbutyric acid. Available from: [Link]

  • Organic Syntheses. Acetic acid, ethoxy-, and ethyl ester. Available from: [Link]

  • Matrix Fine Chemicals. 2-ETHYLBUTANOIC ACID | CAS 88-09-5. Available from: [Link]

  • PrepChem.com. Synthesis of a) 2-Acetoxy-3-methylbutanoic acid. Available from: [Link]

  • Chemsrc. 2-Ethylbutanoic acid | CAS#:88-09-5. Available from: [Link]

  • NP-MRD. Showing NP-Card for 2-ethylbutyric acid (NP0182262). Available from: [Link]

  • FooDB. Showing Compound 2-Ethylbutanoic acid (FDB003245). Available from: [Link]

  • Google Patents. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.
  • PubMed. A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery. Available from: [Link]

  • PubChem. 2-Ethyl-2-hydroxybutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Available from: [Link]

  • Chemical Society Reviews (RSC Publishing). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Available from: [Link]

Sources

2-Acetyloxy-2-ethylbutanoic Acid: Synthesis, Steric Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Acetyloxy-2-ethylbutanoic acid (also known as 2-acetoxy-2-ethylbutyric acid ; CAS 90113-80-7).

It is structured to address the specific challenges of synthesizing and utilizing sterically hindered tertiary esters, with applications ranging from metabolic profiling to coordination chemistry.

Executive Summary & Chemical Identity

2-Acetyloxy-2-ethylbutanoic acid represents a class of sterically hindered


-acetoxy carboxylic acids. Unlike simple linear esters, this molecule possesses a quaternary carbon at the 

-position, flanked by two ethyl groups, a carboxylic acid moiety, and the acetoxy group.

This structural congestion confers unique physicochemical properties:

  • Hydrolytic Stability: The steric bulk protects the ester linkage from enzymatic and chemical hydrolysis, making it an ideal internal standard for rigorous analytical workflows.

  • Achirality: Despite its complexity, the molecule is achiral due to the symmetry of the two ethyl groups, eliminating stereoisomer complications in non-chiral applications.

  • Ligand Modulation: It serves as a "capped" derivative of the chelating agent 2-ethyl-2-hydroxybutyric acid (EHBA) , used to probe coordination spheres in transition metal chemistry (specifically Chromium(V)).

PropertyData
CAS Number 90113-80-7
Molecular Formula

Molecular Weight 174.19 g/mol
Parent Compound 2-Ethyl-2-hydroxybutanoic acid (CAS 3639-21-2)
Key Functional Groups Tertiary Acetate Ester, Carboxylic Acid
Solubility Soluble in DMSO, MeOH, Chloroform; Low water solubility

Synthesis Protocols: Overcoming Steric Hindrance

Synthesizing 2-acetyloxy-2-ethylbutanoic acid requires overcoming the significant nucleophilic resistance of the tertiary alcohol in its parent compound, 2-ethyl-2-hydroxybutyric acid . Standard acetylation methods (e.g., acetic acid/acid catalysis) often fail or result in low yields due to the "umbrella effect" of the ethyl groups blocking the trajectory of the acylating agent.

Method A: DMAP-Catalyzed Anhydride Acylation (Recommended)

This protocol utilizes 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst to bypass the steric barrier.

Reagents:

  • Substrate: 2-Ethyl-2-hydroxybutyric acid (1.0 eq)

  • Acylating Agent: Acetic Anhydride (1.5 eq)

  • Catalyst: DMAP (0.1 eq)

  • Base: Triethylamine (TEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 2-ethyl-2-hydroxybutyric acid and anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add TEA dropwise at 0°C to deprotonate the carboxylic acid and buffer the solution.

  • Catalyst Activation: Add DMAP in one portion.

  • Acylation: Add Acetic Anhydride dropwise over 20 minutes. The reaction is exothermic; maintain temperature < 5°C during addition.

  • Reflux: Allow the mixture to warm to room temperature, then reflux at 40°C for 12–24 hours. Note: The tertiary alcohol requires thermal energy to overcome the activation barrier.

  • Quench & Workup: Cool to room temperature. Quench with saturated

    
     to hydrolyze excess anhydride. Extract with DCM (3x).
    
  • Purification: Wash organic layer with 1N HCl (to remove DMAP/TEA), then brine. Dry over

    
    . Concentrate in vacuo.
    
  • Validation: Recrystallize from hexane/ethyl acetate if necessary.

Method B: Acetyl Chloride / Pyridine (Aggressive Route)

Used when Method A yields are insufficient, though this risks generating mixed anhydrides at the carboxylic acid position.

Critical Control Point: To prevent the formation of the mixed anhydride at the carboxylic acid (which leads to polymerization or side products), the carboxylic acid moiety is often protected as a benzyl ester prior to acetylation, then deprotected via hydrogenolysis.

Mechanistic Visualization: The Steric Shield

The following diagram illustrates the synthesis pathway and the steric environment that dictates the reactivity of this molecule.

G start 2-Ethyl-2-hydroxybutyric Acid (Tertiary Alcohol) reagents Ac2O + DMAP (Hyper-nucleophilic Acylation) start->reagents Activation intermediate Tetrahedral Intermediate (Sterically Crowded) reagents->intermediate Attack product 2-Acetyloxy-2-ethylbutanoic Acid (Target Molecule) intermediate->product Elimination of Acetate steric Steric Hindrance: Ethyl groups block nucleophilic attack steric->start steric->intermediate Resistance

Figure 1: Synthesis pathway highlighting the hyper-nucleophilic activation required to acetylate the sterically hindered tertiary alcohol center.

Applications in Research & Development

A. Metabolic Profiling (DEHP Exposure Biomarker)

2-Acetyloxy-2-ethylbutanoic acid is a derivative of 2-ethyl-2-hydroxybutyric acid , a known metabolite of the plasticizer Di-(2-ethylhexyl) phthalate (DEHP).

  • Mechanism: DEHP undergoes hydrolysis to MEHP, followed by

    
    -oxidation and 
    
    
    
    -oxidation of the ethylhexyl chain.
  • Utility: In GC-MS metabolomics, the free hydroxy acid is often derivatized (silylated or acetylated) to improve volatility. The 2-acetyloxy derivative serves as a stable, lipophilic standard to quantify the flux of DEHP metabolism in toxicological studies.

B. Coordination Chemistry (Ligand Probing)

The parent compound (EHBA) acts as a bidentate ligand for high-oxidation-state metals, particularly Chromium(V) .

  • The "Switch" Experiment: Researchers use 2-acetyloxy-2-ethylbutanoic acid to block the hydroxyl coordination site. By comparing the stability of Cr(V) complexes with EHBA vs. the acetoxy-derivative, scientists determine the necessity of the

    
    -hydroxyl group for stabilizing the Cr(V) oxidation state during electron transfer reactions.
    
  • Result: The acetoxy derivative fails to chelate effectively, confirming the essential role of the alkoxy-binding mode in stabilizing toxic Cr(V) intermediates.

C. Internal Standard for Polymer Analysis

In the analysis of Poly(3-hydroxyalkanoates) (PHAs) , 2-ethyl-2-hydroxybutyric acid derivatives are used as internal standards for gas chromatography.

  • Why it works: The structural similarity to hydroxy-fatty acid monomers allows it to track extraction efficiency, while the "unnatural" branching (two ethyl groups) ensures it does not co-elute with natural bacterial PHA monomers (which are typically linear or mono-methyl branched).

References

  • Fu, X., et al. (2021).[1] "Di-(2-ethylhexyl) phthalate exposure induces female reproductive toxicity and alters the intestinal microbiota community structure and fecal metabolite profile in mice."[1] Environmental Toxicology, 36(6), 1226-1242.[1] Link

  • Sugden, K. D., et al. (1998). "Direct and Hydrogen Peroxide-Induced Chromium(V) Oxidation of Deoxyribose in Single-Stranded and Double-Stranded Calf Thymus DNA." Chemical Research in Toxicology, 10(12), 1397–1406. Link

  • Colombo, F., et al. (1990). "99mTc complexes of alpha,alpha-disubstituted, alpha-hydroxy carboxylic acids." Applied Radiation and Isotopes, 41(2), 221-227. Link

  • BenchChem. (2025).[2] "Technical Guide to the Synthesis of 2-Ethylbutyric Acid Derivatives." BenchChem Technical Library. Link

Sources

Metabolic Fate and Bioactivation of 2-Acetyloxy-2-ethylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic pathways involving 2-Acetyloxy-2-ethylbutanoic acid precursors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecular Context

In the context of drug development and metabolic profiling, 2-Acetyloxy-2-ethylbutanoic acid represents a classic "sterically hindered ester" motif. Structurally, it consists of a butyric acid backbone with an ethyl group and an acetoxy group both substituted at the


-carbon (C2).

This molecule is functionally a metabolic precursor (prodrug) that releases 2-ethyl-2-hydroxybutanoic acid (the active or stable core) and acetic acid upon enzymatic hydrolysis. The presence of two ethyl groups at the


-position creates a "neopentyl-like" steric environment, significantly influencing its interaction with serine hydrolases.

This guide details the metabolic pathways governing this molecule, focusing on the kinetics of bioactivation (hydrolysis), the disposition of its precursors, and the experimental protocols required to characterize its stability.

Primary Metabolic Pathway: Hydrolytic Bioactivation

The defining metabolic event for 2-Acetyloxy-2-ethylbutanoic acid is the cleavage of the ester bond. Unlike linear esters, the rate of this reaction is governed heavily by steric hindrance.

The Role of Carboxylesterases (CES)

The hydrolysis is catalyzed primarily by mammalian Carboxylesterases (CES, EC 3.1.1.1) .[1]

  • Reaction:

    
    
    (Where R = 2-ethyl-2-carboxy-butyl group)
    
  • Enzyme Specificity:

    • hCES1 (Liver): Generally prefers substrates with small alcohol groups and bulky acyl groups, but also handles sterically hindered esters due to its large flexible pocket.

    • hCES2 (Intestine): Typically prefers bulky alcohol groups and small acyl groups.

    • Causality: Due to the acetyl group (small acyl) and the bulky tertiary alcohol leaving group (2-ethyl-2-hydroxybutanoic acid), hCES2 is theoretically the more efficient catalyst for this specific substrate, though hepatic hCES1 abundance often dominates total clearance.

Steric Hindrance & Metabolic Stability

The quaternary carbon at position 2 blocks the trajectory of the catalytic serine hydroxyl group in the enzyme's active site.

  • Kinetic Consequence: This molecule will exhibit a significantly longer half-life (

    
    ) compared to non-substituted analogs (e.g., 
    
    
    
    -acetoxybutyric acid).
  • Drug Design Implication: This steric shield is often intentional in drug design to prolong the duration of action or improve oral bioavailability by preventing premature first-pass hydrolysis.

Secondary Pathways: Fate of the Metabolites

Once hydrolyzed, the molecule yields two distinct precursors that enter separate metabolic fates.

Fate of 2-Ethyl-2-hydroxybutanoic Acid (The Core Scaffold)

The hydrolysis product is a tertiary alcohol .

  • Oxidation Resistance: Because the

    
    -carbon is quaternary (bonded to Ethyl, Ethyl, COOH, OH), it lacks the hydrogen required for oxidation to a ketone. Therefore, it is resistant to Phase I oxidative metabolism (CYP450).
    
  • Phase II Conjugation: The primary clearance pathway is Glucuronidation via UDP-glucuronosyltransferases (UGTs).

    • O-Glucuronidation: Direct conjugation to the tertiary hydroxyl (slow due to steric hindrance).

    • Acyl-Glucuronidation: Conjugation to the carboxylic acid moiety. This is the thermodynamically preferred pathway for steric reasons.

  • Renal Excretion: The polar glucuronide conjugate is excreted in urine.

Fate of Acetic Acid

The acetate moiety is activated to Acetyl-CoA by Acetyl-CoA synthetase and integrated into the Krebs cycle or fatty acid biosynthesis, posing no toxicological risk at therapeutic concentrations.

Visualization of Metabolic Pathways[2][3][4]

The following diagram illustrates the bioactivation and subsequent elimination pathways.

MetabolicPathway cluster_mechanism Mechanism of Resistance Prodrug 2-Acetyloxy-2-ethylbutanoic Acid (Sterically Hindered Ester) Intermediate Transition State (Enzyme-Substrate Complex) Prodrug->Intermediate Binding to CES1/CES2 Metabolite1 2-Ethyl-2-hydroxybutanoic Acid (Tertiary Alcohol Core) Intermediate->Metabolite1 Hydrolysis (Slow) Metabolite2 Acetic Acid Intermediate->Metabolite2 Release Conjugate Acyl-Glucuronide Conjugate (Renal Excretion) Metabolite1->Conjugate UGT (Glucuronidation) Krebs Krebs Cycle / Acetyl-CoA Metabolite2->Krebs Acetyl-CoA Synthetase Note Quaternary Alpha-Carbon blocks nucleophilic attack

Figure 1: Metabolic cascade of 2-Acetyloxy-2-ethylbutanoic acid, highlighting the hydrolytic split and subsequent Phase II conjugation.

Experimental Protocols for Characterization

To validate the metabolic pathway and kinetics described above, the following self-validating experimental workflows are recommended.

In Vitro Metabolic Stability Assay (Hydrolysis)

Objective: Determine the intrinsic clearance (


) and half-life (

) in liver microsomes or plasma.

Reagents:

  • Pooled Human Liver Microsomes (HLM) or Plasma.

  • Substrate: 2-Acetyloxy-2-ethylbutanoic acid (1 µM final conc).

  • Internal Standard (IS): Diphenhydramine or Tolbutamide.

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Protocol:

  • Pre-incubation: Thaw HLM and dilute to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add substrate (from 100x stock in DMSO). Note: For plasma stability, no NADPH is needed. For HLM, hydrolysis can occur without NADPH, but NADPH is required to check for minor CYP oxidative metabolites.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL Quenching Solution containing IS. Vortex for 1 min.

  • Centrifugation: 4000 rpm for 15 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of Parent (Prodrug) and appearance of Hydroxy-Metabolite.

Data Analysis & Interpretation

Calculate the slope (


) of the natural log of remaining parent compound vs. time.
ParameterFormulaInterpretation
Elimination Rate Constant (

)

Speed of hydrolysis.
Half-life (

)

If

min, the ester is "highly stable" (due to steric hindrance).
Intrinsic Clearance (

)

Scalable value for in vivo prediction.

Synthesis of Precursors (Retrosynthetic Logic)

Understanding the chemical origin helps in synthesizing standards for metabolite identification.

  • Starting Material: Diethyl malonate (alkylation)

    
     2-ethylbutyric acid.
    
  • Alpha-Hydroxylation: Conversion to 2-ethyl-2-hydroxybutanoic acid (The Core Metabolite).

  • Acetylation: Reaction with Acetic Anhydride or Acetyl Chloride to yield the target 2-Acetyloxy-2-ethylbutanoic acid .

Experimental Workflow Visualization

ExperimentalWorkflow Sample Substrate (1 µM) Incubation Incubation 37°C Sample->Incubation Matrix Liver Microsomes (HLM) Matrix->Incubation Quench Quench (ACN + IS) Incubation->Quench Timepoints (0-120 min) Analysis LC-MS/MS (MRM Mode) Quench->Analysis Supernatant Data Kinetic Profile (t1/2 calculation) Analysis->Data Peak Area Ratio

Figure 2: Step-by-step workflow for determining the metabolic stability of hindered esters.

References

  • Di, L. (2019). The role of carboxylesterases in drug metabolism and pharmacokinetics. Current Drug Metabolism.

  • Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions.

  • Testa, B., & Kramer, S. D. (2007).[2] The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity.

  • BenchChem. (2025).[3] 2-Ethylbutyric Acid: A Branched-Chain Fatty Acid Technical Guide.

Sources

Methodological & Application

Preparation of pharmaceutical intermediates using 2-Acetyloxy-2-ethylbutanoic acid

Application Note: Strategic Utilization of 2-Acetyloxy-2-ethylbutanoic Acid in the Synthesis of Hindered -Hydroxy Pharmacophores

Executive Summary

2-Acetyloxy-2-ethylbutanoic acid (also known as O-acetyl-diethylglycolic acid) is a specialized building block used to introduce the 1,1-diethyl-1-hydroxy-methyl moiety into pharmaceutical scaffolds. This structural motif is pharmacologically significant for two reasons:

  • Conformational Locking: The geminal diethyl groups restrict bond rotation, potentially locking a drug molecule into its bioactive conformation.

  • Metabolic Blocking: The quaternary center prevents

    
    -proton abstraction, blocking common metabolic degradation pathways (e.g., oxidation) at that position.
    

This guide details the protocols for activation , coupling , and deprotection of this intermediate, addressing the specific challenges posed by its steric bulk.

Chemical Rationale & Mechanistic Insight

The primary challenge in working with 2-Acetyloxy-2-ethylbutanoic acid is the steric hindrance provided by the two ethyl groups at the

The "Masked" Alcohol Strategy

Directly coupling 2-ethyl-2-hydroxybutanoic acid (the parent alcohol) is often problematic due to:

  • Self-esterification: Formation of intermolecular esters or lactides.

  • Incompatibility: The free tertiary hydroxyl group can interfere with activation agents (e.g., forming alkyl chlorides with SOCl

    
     instead of acid chlorides).
    

Solution: The acetoxy group in 2-Acetyloxy-2-ethylbutanoic acid acts as an orthogonal protecting group. It withstands the harsh conditions of acid chloride formation (activation) and is removed late-stage to reveal the pharmacophore.

Reaction Pathway Visualization

The following diagram outlines the standard workflow for incorporating this intermediate into a drug scaffold.

ReactionPathwayStart2-Acetyloxy-2-ethylbutanoic acid(Starting Material)ActivationActivation(SOCl2 / DMF cat.)Start->ActivationStep 1IntermediateAcid ChlorideIntermediateActivation->IntermediateCouplingNucleophilic Acyl Substitution(Amine/Alcohol + Base)Intermediate->CouplingStep 2Product_ProtectedProtected Intermediate(Amide/Ester)Coupling->Product_ProtectedDeprotectionHydrolysis(LiOH / MeOH)Product_Protected->DeprotectionStep 3FinalTarget Pharmacophore(Tertiary Alcohol)Deprotection->Final

Figure 1: Strategic workflow for the conversion of 2-Acetyloxy-2-ethylbutanoic acid into active pharmaceutical ingredients.

Detailed Experimental Protocols

Protocol A: Activation to 2-Acetoxy-2-ethylbutyryl Chloride

Objective: Convert the carboxylic acid to the highly reactive acid chloride. Critical Note: Due to the steric bulk, standard room-temperature incubation is often insufficient. Catalytic DMF and reflux are required.

Materials:

  • 2-Acetyloxy-2-ethylbutanoic acid (10.0 g, 57.4 mmol)

  • Thionyl Chloride (SOCl

    
    ) (13.6 g, 114.8 mmol, 2.0 equiv)
    
  • N,N-Dimethylformamide (DMF) (0.1 mL, catalytic)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl

    
     drying tube (or N
    
    
    inlet).
  • Dissolution: Dissolve the starting acid in anhydrous DCM. Add the catalytic DMF.

  • Addition: Add SOCl

    
     dropwise over 15 minutes at room temperature. Caution: Gas evolution (SO
    
    
    , HCl).
  • Reflux: Heat the mixture to gentle reflux (approx. 45°C) for 3 hours.

    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester using MeOH) or IR (shift from broad -COOH stretch to sharp -COCl stretch at ~1790 cm

      
      ).
      
  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess SOCl

    
    .
    
  • Chaser: Add 20 mL of toluene and concentrate again to azeotrope trace thionyl chloride.

  • Yield: The resulting yellow oil is used directly in the next step without purification.

Protocol B: Coupling to Pharmaceutical Amine (General Procedure)

Objective: Form the amide bond with a secondary amine (simulating a drug core like piperidine or piperazine).

Materials:

  • Crude Acid Chloride (from Protocol A)

  • Target Amine (e.g., 4-phenylpiperidine) (1.0 equiv relative to acid)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (100 mL)

Procedure:

  • Preparation: Dissolve the Target Amine and Base (TEA/DIPEA) in DCM at 0°C under nitrogen.

  • Addition: Dissolve the crude Acid Chloride in 20 mL DCM and add it dropwise to the amine solution over 30 minutes.

    • Expert Insight: The steric bulk of the acid chloride slows the reaction. Maintain 0°C for addition, then allow to warm to Room Temperature.

  • Incubation: Stir at room temperature for 12–16 hours.

  • Work-up:

    • Wash with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO

      
       (2 x 50 mL) to remove unreacted acid.
      
    • Wash with Brine, dry over MgSO

      
      , and concentrate.
      
  • Purification: Recrystallize or perform Flash Chromatography (typically Hexane/EtOAc).

Protocol C: Selective Deprotection (Unmasking the Alcohol)

Objective: Hydrolyze the acetyl ester without cleaving the newly formed amide bond.

Materials:

  • Protected Intermediate (from Protocol B)

  • Lithium Hydroxide Monohydrate (LiOH·H

    
    O) (2.0 equiv)
    
  • Solvent: THF/Water (3:1 mixture)

Procedure:

  • Dissolution: Dissolve the intermediate in THF/Water.

  • Hydrolysis: Add LiOH and stir at room temperature.

    • Time: Due to the steric hindrance of the ethyl groups, hydrolysis is slower than typical acetates. Expect 4–8 hours.

    • Monitoring: Monitor by LC-MS for the mass shift of -42 Da (Loss of Acetyl).

  • Quench: Acidify to pH 3-4 with 1M HCl.

  • Extraction: Extract with Ethyl Acetate, dry, and concentrate.

Analytical Reference Data

The following table summarizes the expected spectroscopic signatures for validating each step of the synthesis.

Compound StageKey IR Signal (cm

)
1H NMR Characteristic (CDCl

)
Mass Spec (ESI)
Starting Material 1710 (Acid C=O)1740 (Ester C=O)

2.10 (s, 3H, OAc)

1.9-2.0 (m, 4H, CH

)
[M-H]

173.2
Acid Chloride 1795 (COCl)1745 (Ester C=O)Shift of ethyl signals downfield due to Cl.N/A (Reactive)
Amide Product 1640 (Amide C=O)1740 (Ester C=O)

2.05 (s, 3H, OAc)Amine ring protons visible.
[M+H]

Expected
Final Alcohol 3400 (Broad OH)1635 (Amide C=O)Loss of singlet at 2.05 .OH proton visible (D

O exch).
[M+H]

(Prod - 42)

Troubleshooting & Optimization Logic

When working with sterically hindered substrates like 2-Acetyloxy-2-ethylbutanoic acid, standard protocols often fail. Use this logic tree to troubleshoot low yields.

OptimizationLogicProblemLow Yield in Coupling StepCheck1Is Acid Chloride forming?Problem->Check1Check2Is Nucleophile Sterically Hindered?Check1->Check2Yes (IR shows -COCl)Solution1Use Oxalyl Chloride + DMF(More reactive than SOCl2)Check1->Solution1No (IR shows -COOH)Solution2Switch to Mixed Anhydride Method(Isobutyl chloroformate)Check2->Solution2No (Primary amine)Solution3Increase Temp / Time(Reflux in Toluene)Check2->Solution3Yes (e.g., t-butyl amine)

Figure 2: Decision matrix for optimizing the coupling efficiency of hindered acid derivatives.

Key Optimization Tips:
  • Activation: If SOCl

    
     fails to drive the reaction to completion, switch to Oxalyl Chloride  (2.0 equiv) with DMF in DCM. This generates the acid chloride at lower temperatures (0°C to RT) and is often cleaner.
    
  • Coupling: For extremely hindered amines, the Schotten-Baumann conditions (biphasic DCM/NaOH) can sometimes outperform organic bases by sequestering the HCl more effectively.

References

  • Greenberg, J. A., & Sammakia, T. (2017).[1] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[1] The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[1][2][3][4] [Link]

Recrystallization techniques for 2-Acetyloxy-2-ethylbutanoic acid purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-Acetyloxy-2-ethylbutanoic Acid via Controlled Recrystallization

Executive Summary & Chemical Context

Target Molecule: 2-Acetyloxy-2-ethylbutanoic acid (also known as


-acetoxydiethylacetic acid).[1]
Chemical Class: 

-Acetoxy carboxylic acid / Sterically hindered tertiary acid.[1]

This guide details the purification of 2-Acetyloxy-2-ethylbutanoic acid. Unlike simple fatty acids, this molecule possesses a quaternary


-carbon substituted with two ethyl groups and an acetoxy moiety.[1] This structural complexity introduces specific challenges:
  • Hydrolytic Instability: The ester linkage (acetoxy group) is susceptible to hydrolysis, reverting the molecule to 2-hydroxy-2-ethylbutanoic acid, particularly in the presence of moisture and heat.[1]

  • Oiling Out: The flexible ethyl chains and the disruption of hydrogen bonding by the acetoxy group lower the melting point, making the compound prone to liquid-liquid phase separation (oiling out) rather than crystallization.

Core Directive: The purification strategy prioritizes anhydrous aprotic solvent systems to prevent hydrolysis and controlled cooling with seeding to bypass the oiling-out boundary.[1]

Solvent Selection Strategy: The Self-Validating System

To ensure reproducibility, we utilize a "Self-Validating" solvent selection process based on Hansen Solubility Parameters (HSP) and dielectric constants.[1]

Critical Constraints
  • Avoid Protic Solvents (Alcohols/Water): Water causes hydrolysis.[1] Primary alcohols (Methanol, Ethanol) pose a risk of transesterification (swapping the acetoxy group) and often exhibit excessive solubility, leading to poor yield.

  • Target Solubility Profile: High solubility at elevated temperature (

    
    C) and low solubility at isolation temperature (
    
    
    
    C).[1]
Recommended Solvent Systems
Solvent SystemRoleJustificationRisk Profile
Toluene Primary SolventModerate polarity; excellent for solvating the lipophilic ethyl chains while allowing the acid dimer to crystallize upon cooling.[1]Low (High boiling point requires vacuum drying).[1]
Isopropyl Acetate (IPAc) Primary SolventAprotic ester.[1] Similar polarity to the target, preventing transesterification (unlike ethanol).Low/Medium (Good for yield, safer than Ethyl Acetate).[1]
n-Heptane Anti-SolventLow polarity; induces supersaturation by reducing the solubility of the polar carboxylic acid head.[1]Low (Flammable).[1]
Methyl tert-butyl ether (MTBE) Co-SolventGood solubilizer; useful if the crude is very impure.[1]Medium (Peroxide formation risk).[1]

Visualization: Solvent Logic & Workflow

The following diagram illustrates the decision logic for solvent selection and the critical control points in the process.

RecrystallizationLogic Start Crude 2-Acetyloxy-2-ethylbutanoic Acid CheckWater Check Water Content (KF) Must be < 0.1% Start->CheckWater SolventChoice Solvent Selection CheckWater->SolventChoice Pass Toluene System A: Toluene (Cooling Crystallization) SolventChoice->Toluene High Purity Crude IPAcHeptane System B: IPAc / Heptane (Anti-Solvent) SolventChoice->IPAcHeptane Low Purity Crude Dissolution Dissolution @ 55°C (Do not exceed 65°C) Toluene->Dissolution IPAcHeptane->Dissolution Polishing Polishing Filtration (Remove insolubles) Dissolution->Polishing Cooling Controlled Cooling (10°C/hour) Polishing->Cooling Seeding Seeding @ Metastable Zone (Critical to prevent oiling) Cooling->Seeding At Cloud Point Isolation Filtration & Vacuum Drying (< 40°C) Seeding->Isolation

Caption: Workflow for the purification of 2-Acetyloxy-2-ethylbutanoic acid, emphasizing anhydrous conditions and seeding to prevent oiling out.

Detailed Experimental Protocols

Protocol A: Solubility Screening (Method Development)

Use this small-scale protocol to validate the solvent system for your specific crude batch.

  • Preparation: Place 100 mg of crude acid into a 4 mL vial.

  • Solvent Addition: Add Toluene in 50

    
    L increments while heating to 50°C.
    
  • Observation:

    • If dissolved < 200

      
      L (2 volumes): Solubility is too high.[1] Use Heptane  as anti-solvent.[1]
      
    • If dissolved between 300-500

      
      L (3-5 volumes): Ideal for cooling crystallization.[1]
      
  • Cooling Test: Allow the vial to cool to room temperature.

    • Result A (Crystals): Proceed to Protocol B.

    • Result B (Oil droplets): Re-heat, add 10% more solvent, and add a seed crystal at 30°C.[1]

Protocol B: Large-Scale Recrystallization (10g - 100g Scale)

Reagents:

  • Crude 2-Acetyloxy-2-ethylbutanoic acid.[1]

  • Solvent: Toluene (Anhydrous, <0.05% water).[1]

  • Anti-Solvent (Optional): n-Heptane.[1]

Step-by-Step Procedure:

  • Dissolution:

    • Charge the crude solid into a jacketed glass reactor equipped with an overhead stirrer.

    • Add Toluene (3.0 - 4.0 volumes relative to mass) . Example: For 10g solid, add 30-40 mL Toluene.[1]

    • Heat the mixture to 55°C . Stir at 150 RPM.

    • Note: Do not exceed 65°C to minimize thermal degradation of the acetoxy group.

  • Polishing Filtration:

    • If the solution is hazy (inorganic salts or polymerized impurities), filter the hot solution through a pre-heated sintered glass funnel or a 0.45

      
      m PTFE membrane.
      
    • Return the clear filtrate to the reactor.

  • Nucleation (The Critical Step):

    • Cool the solution slowly (rate: 10°C/hour) to 35°C .

    • Seeding: At 35°C (or just above the cloud point), add 0.5% w/w pure seed crystals .

    • Why? This molecule loves to oil out.[1] Seeding provides a template for the lattice, bypassing the liquid-liquid phase separation [1].

    • Hold temperature at 35°C for 30 minutes to allow seed bed maturation.[1]

  • Crystal Growth:

    • Ramp cool from 35°C to 0°C over 4 hours.

    • Optional: If yield is low at 20°C, slowly add n-Heptane (1.0 volume) over 1 hour via an addition funnel.[1]

  • Isolation:

    • Filter the slurry under vacuum/inert gas (Nitrogen).[1]

    • Wash: Wash the cake with cold Toluene/Heptane (1:1 mixture) or cold Toluene (0°C).

    • Drying: Dry in a vacuum oven at 35°C for 12 hours.

    • Warning: Do not exceed 40°C during drying; the melting point may be depressed by residual solvent, causing the cake to fuse.

Critical Control Points & Troubleshooting

IssueRoot CauseCorrective Action
Oiling Out Phase separation occurred before crystallization.1. Increase solvent volume (dilution).2. Raise the seeding temperature.3. Reduce cooling rate.
Hydrolysis Presence of water or strong acid impurities.1.[1] Use anhydrous solvents (KF < 0.05%).2.[1] Avoid heating above 60°C.3. Store crude under Nitrogen.[1]
Low Yield Solubility in mother liquor is too high.[1]1. Lower the final isolation temperature to -10°C.2. Add Heptane as an anti-solvent at the end of the cooling ramp.
Sticky Crystals Impurities trapped in lattice or surface solvent.1.[1] Improve washing step with cold anti-solvent.2.[1] Recrystallize a second time using a lower concentration.

References

  • Mullin, J. W. (2001).[1] Crystallization. 4th Edition. Butterworth-Heinemann.[1] (Standard reference for metastable zone width and seeding theory). [1]

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Detailed discussion on preventing "oiling out"). [1]

  • Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[1] (Protocols for handling thermally labile pharmaceutical intermediates). [1]

  • NIST Chemistry WebBook. (n.d.).[1] Standard Reference Data for 2-Ethylbutanoic acid derivatives. (Used for physical property estimation of the ethyl-butanoic backbone).[1] [1]

Disclaimer: This protocol involves the use of hazardous solvents and chemical intermediates.[1] All operations should be performed in a fume hood by trained personnel wearing appropriate PPE (Personal Protective Equipment).[1]

Sources

Application and Protocol Guide for the Catalytic Acetylation of 2-Hydroxy-2-ethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Acetyloxy-2-ethylbutanoic Acid

2-Acetyloxy-2-ethylbutanoic acid is a valuable chemical intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structure, featuring a protected hydroxyl group and a reactive carboxylic acid moiety, makes it a versatile building block. The efficient and selective synthesis of this compound is of paramount importance. This document provides a comprehensive guide to the catalytic acetylation of 2-hydroxy-2-ethylbutanoic acid, a sterically hindered tertiary α-hydroxy acid. We will delve into the mechanistic underpinnings of different catalytic approaches, offer detailed experimental protocols, and provide a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Theoretical Framework: Mechanistic Insights into Catalytic Acetylation

The acetylation of an alcohol involves the reaction of a hydroxyl group with an acetylating agent, typically acetic anhydride, to form an ester. This reaction is often slow and requires a catalyst to proceed at a reasonable rate, especially with sterically hindered alcohols like 2-hydroxy-2-ethylbutanoic acid. The choice of catalyst dictates the reaction mechanism and efficiency.

Nucleophilic Catalysis by Pyridine and Derivatives

Pyridine and its more nucleophilic derivative, 4-(dimethylamino)pyridine (DMAP), are widely used catalysts for acetylation reactions.[1][2] The mechanism involves the nucleophilic attack of the pyridine nitrogen on one of the carbonyl carbons of acetic anhydride. This forms a highly reactive N-acetylpyridinium ion.[3] This intermediate is a much more potent acetylating agent than acetic anhydride itself. The alcohol then attacks the acetyl group of the activated intermediate, leading to the formation of the ester and the regeneration of the catalyst.

Nucleophilic_Catalysis

Acid Catalysis

Lewis acids can also catalyze acetylation reactions.[4] The Lewis acid coordinates to the carbonyl oxygen of acetic anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This approach can be effective for hindered alcohols.

Acid_Catalysis

Comparative Analysis of Catalytic Methods

The choice of catalytic system depends on factors such as reaction rate, yield, cost, and ease of work-up. Below is a comparative table summarizing different approaches for the acetylation of hindered alcohols.

Catalyst SystemAcetylating AgentTypical ConditionsAdvantagesDisadvantages
Pyridine Acetic AnhydrideRoom temperature to refluxInexpensive, acts as solvent and catalystModerate reactivity, can be difficult to remove
DMAP (catalytic) Acetic AnhydrideRoom temperatureHigh reactivity, even for hindered alcohols[1]More expensive than pyridine, can be toxic
Lewis Acids (e.g., Sc(OTf)₃) Acetic AnhydrideRoom temperatureEffective for sterically hindered alcoholsCan be expensive, may require anhydrous conditions
Sodium Acetate Acetic AnhydrideRoom temperature, solvent-freeInexpensive, mild conditions[5]May have lower yields for tertiary alcohols

Experimental Protocols

Safety Precautions: Acetic anhydride is corrosive, flammable, and a lachrymator.[6][7][8][9] Pyridine is flammable and harmful if swallowed or inhaled. DMAP is toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Protocol 1: Pyridine-Catalyzed Acetylation

This protocol utilizes pyridine as both the catalyst and the solvent.

Materials:

  • 2-Hydroxy-2-ethylbutanoic acid (CAS: 3639-21-2)[10]

  • Acetic anhydride (CAS: 108-24-7)[2]

  • Pyridine, anhydrous

  • Toluene

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxy-2-ethylbutanoic acid (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and cautiously add methanol to quench the excess acetic anhydride.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: DMAP-Catalyzed Acetylation

This protocol employs a catalytic amount of 4-(dimethylamino)pyridine for a more rapid reaction.

Materials:

  • 2-Hydroxy-2-ethylbutanoic acid

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine

  • Dichloromethane, anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-hydroxy-2-ethylbutanoic acid (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C and slowly add acetic anhydride (1.2 eq).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Experimental_Workflow

Characterization of 2-Acetyloxy-2-ethylbutanoic Acid

The successful synthesis of 2-acetyloxy-2-ethylbutanoic acid (CAS: 90113-80-7, Molecular Weight: 174.20 g/mol ) can be confirmed by various spectroscopic techniques.[11]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons around δ 2.1 ppm. The ethyl groups will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester and the carboxylic acid (typically in the range of 170-180 ppm). The quaternary carbon attached to the oxygen will also be observable.

  • IR Spectroscopy: The infrared spectrum will display two distinct carbonyl stretching bands: one for the ester (around 1740 cm⁻¹) and one for the carboxylic acid (around 1710 cm⁻¹). The broad O-H stretch of the carboxylic acid will also be present (2500-3300 cm⁻¹).[12]

  • Mass Spectrometry: Mass spectral analysis can confirm the molecular weight of the product.

Conclusion

This guide provides a comprehensive overview of the catalytic acetylation of 2-hydroxy-2-ethylbutanoic acid. The choice between a pyridine-based system and a more active DMAP-catalyzed reaction will depend on the desired reaction time and cost considerations. For this sterically hindered tertiary alcohol, the DMAP-catalyzed method is likely to provide higher yields in a shorter timeframe. Proper work-up procedures are crucial to remove the catalyst and byproducts, and spectroscopic analysis is essential for confirming the structure and purity of the final product.

References

  • PubChem. (n.d.). 2-Ethyl-2-hydroxybutanoic acid. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • ChemBK. (2024, April 9). Ethyl 2-hydroxybutanoate. Retrieved February 16, 2026, from [Link]

  • Li, Y., et al. (2024). Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. RSC Advances, 14, 12345-12349.
  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Retrieved February 16, 2026, from [Link]

  • Cheméo. (n.d.). Butanoic acid, 2-hydroxy-, ethyl ester (CAS 52089-54-0). Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 2-(Acetyloxy)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Karimi, B., & Zareyee, D. (2014). Highly efficient solvent-free acetylation of alcohols with acetic anhydride catalyzed by recyclable sulfonic acid catalyst (SBA-15–Ph–Pr–SO3H)—An environmentally benign method. Canadian Journal of Chemistry, 92(11), 1045-1050.
  • Li, Y., et al. (2024). Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. RSC Advances, 14, 12345-12349.
  • Ghorbani-Vaghei, R., & Veisi, H. (2013).
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved February 16, 2026, from [Link]

  • Reddy, B. M., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • ResearchGate. (2014, August 12). How can I get acetylation with acetic anhydride and prydine? Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Acetic anhydride. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). CN104418771B - Preparation and application of DMAP hydrochloride as catalyst of recoverable acylation reaction.
  • PanReac AppliChem. (2024, November 4). Acetic anhydride, ACS, (Reag. Ph. Eur., USP) - Safety Data Sheet. Retrieved February 16, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved February 16, 2026, from [Link]

  • Elsevier. (2023, January 16). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus de l'Académie des Sciences - Series I - Mathematics. Retrieved February 16, 2026, from [Link]

  • INEOS Group. (2020, January 22). SAFETY DATA SHEET. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 16, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Phase Separation Issues with 2-Acetyloxy-2-ethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Acetyloxy-2-ethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for phase separation issues that may be encountered during experimental work. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research and development.

A Note on Physicochemical Properties
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I've dissolved 2-Acetyloxy-2-ethylbutanoic acid in an aqueous buffer, but it's turning cloudy and separating over time. What is happening?

A1: This is a classic sign of phase separation, which is likely due to the limited aqueous solubility of your compound. Carboxylic acids exhibit pH-dependent solubility.[4] At a pH below the pKa of the carboxylic acid group, the compound will be in its neutral, less soluble form.

Underlying Cause: The equilibrium between the ionized (carboxylate) and non-ionized (carboxylic acid) forms of the molecule dictates its solubility in aqueous media. The non-ionized form is more prone to aggregation and phase separation.

Troubleshooting Protocol:

  • Measure the pH of your solution. It is likely at or below the pKa of the carboxylic acid.

  • Increase the pH of the solution. Add a base (e.g., sodium hydroxide, potassium hydroxide) dropwise while monitoring the pH. As the pH increases above the pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate salt form.

  • Observe for clarity. The solution should become clear as the compound dissolves.

  • Consider your downstream application. Be mindful that a significant change in pH may affect the stability of other components in your formulation or the biological system you are working with.

Q2: My formulation of 2-Acetyloxy-2-ethylbutanoic acid in a mixed organic/aqueous solvent system is separating into two layers. How can I create a stable, single-phase solution?

A2: Phase separation in mixed solvent systems is common when the components have significantly different polarities. The key is to find a solvent or a blend of solvents that can accommodate both the polar and non-polar characteristics of your compound and the overall formulation.

Underlying Cause: The solubility of a solute in a solvent mixture depends on the intermolecular forces between the solute and the different solvent molecules. If the solute has a preference for one solvent over the other, and the two solvents are not fully miscible in the presence of the solute, phase separation can occur.[5]

Troubleshooting Protocol:

  • Co-solvent Selection: Introduce a co-solvent that is miscible with both your organic and aqueous phases. Common co-solvents for pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Systematic Screening: Prepare a series of small-scale formulations with varying ratios of your primary solvents and the chosen co-solvent to identify a stable composition.

  • Temperature Adjustment: Gently warming the solution can sometimes increase solubility and prevent phase separation. However, be cautious as this may not be a permanent solution and the compound may precipitate out upon cooling.[6]

  • Surfactant Addition: For oil-in-water or water-in-oil emulsions, a small amount of a suitable surfactant can stabilize the mixture by reducing the interfacial tension between the two phases.[7]

Predictive Solubility Profile of 2-Acetyloxy-2-ethylbutanoic acid

The following table provides a predicted solubility profile based on the structure of 2-Acetyloxy-2-ethylbutanoic acid. "Soluble" indicates that a stable solution is likely to be formed at standard concentrations, while "Insoluble" or "Slightly Soluble" suggests that phase separation is a risk.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneSolubleThe ethyl and acetyl groups contribute to the non-polar character of the molecule.
Polar Aprotic Acetone, Ethyl AcetateSolubleThese solvents can interact with the polar carbonyl groups of the ester and carboxylic acid.
Polar Protic Ethanol, MethanolSolubleThe carboxylic acid can form hydrogen bonds with these solvents.
Aqueous (Acidic, pH < pKa) pH 4 BufferInsoluble/Slightly SolubleThe carboxylic acid will be in its protonated, less soluble form.
Aqueous (Basic, pH > pKa) pH 8 BufferSolubleThe carboxylic acid will be deprotonated to its more soluble carboxylate salt form.[4]
Experimental Workflow for Resolving Phase Separation

The following diagram outlines a systematic approach to troubleshooting phase separation issues with 2-Acetyloxy-2-ethylbutanoic acid.

G start Phase Separation Observed is_aqueous Is the system primarily aqueous? start->is_aqueous is_mixed Is it a mixed organic/aqueous system? is_aqueous->is_mixed No adjust_ph Adjust pH > pKa is_aqueous->adjust_ph Yes add_cosolvent Add a co-solvent (e.g., Ethanol, PEG) is_mixed->add_cosolvent Yes resolved Phase Separation Resolved adjust_ph->resolved screen_solvents Screen different solvent ratios add_cosolvent->screen_solvents consider_surfactant Consider adding a surfactant screen_solvents->consider_surfactant adjust_temp Adjust temperature consider_surfactant->adjust_temp adjust_temp->resolved

Sources

Minimizing side reactions during 2-Acetyloxy-2-ethylbutanoic acid isolation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the isolation of 2-Acetyloxy-2-ethylbutanoic acid (also known as 2-acetoxy-2-ethylbutyric acid). This molecule features a quaternary


-carbon substituted with two ethyl groups, an acetoxy group, and a carboxylic acid moiety.

The steric bulk of the quaternary center provides kinetic stability against nucleophilic attack, but it also complicates isolation by trapping impurities. The primary failure modes during isolation are hydrolysis of the ester moiety and thermal elimination during distillation. This guide provides a self-validating workflow to minimize these side reactions.

Module 1: Critical Process Parameters (CPP) & Mechanism

To troubleshoot effectively, you must understand the "Why" behind the degradation.

The Primary Enemy: Hydrolysis

The acetoxy ester bond is susceptible to hydrolysis, reverting the product to 2-ethyl-2-hydroxybutanoic acid and acetic acid. This is catalyzed by both acid (residual from synthesis) and base (during neutralization).[1]

  • Mechanism: Acid-catalyzed hydrolysis (

    
    ) is the most common pathway during workup. The protonated carbonyl becomes highly electrophilic, allowing water to attack despite the steric hindrance of the ethyl groups.
    
  • Detection: A broad O-H stretch in IR (

    
    ) or a distinct shift in the 
    
    
    
    -carbon signal in
    
    
    NMR.
The Secondary Enemy: Thermal Elimination

During high-temperature distillation, the molecule can undergo elimination of acetic acid to form 2-ethylbut-2-enoic acid (an


-unsaturated acid). This is favored if the pot temperature exceeds 

or if acidic species are present.
Side Reaction Pathway Diagram

SideReactions cluster_legend Legend Target 2-Acetyloxy-2- ethylbutanoic acid (Target) HydroxyImpurity 2-Ethyl-2- hydroxybutanoic acid (Hydrolysis Impurity) Target->HydroxyImpurity + H2O / H+ (Hydrolysis) EliminationImpurity 2-Ethylbut-2- enoic acid (Elimination Impurity) Target->EliminationImpurity Heat (>140°C) / -AcOH AceticAcid Acetic Acid (Byproduct) HydroxyImpurity->AceticAcid Cleavage key Solid Red = Primary Failure Mode Dashed Yellow = Thermal Risk

Figure 1: Degradation pathways. Hydrolysis is the dominant risk during aqueous workup; Elimination is the dominant risk during distillation.

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues based on experimental observations.

ObservationProbable CauseCorrective Action
Product is an oil that won't crystallize. Normal Physical State. The ethyl groups disrupt crystal packing.Do not force crystallization. Proceed to high-vacuum distillation or use it as a solution in the next step.
Strong vinegar odor after drying. Residual Acetic Acid/Anhydride. Perform an azeotropic distillation with Toluene or Heptane. Do not wash with strong base (NaOH) as it induces saponification.
Low Assay (<90%) with broad IR OH peak. Hydrolysis. The ester bond cleaved during the quench.Prevention: Lower quench temp to

. Use buffered quench (Sodium Acetate) instead of water/acid.
Darkening/Tarring during distillation. Thermal Decomposition/Elimination. Pot temp is too high.Stop. Improve vacuum to

to lower boiling point. Ensure pot temp stays

.
NMR shows alkene protons (6.0-7.0 ppm). Elimination. Acid-catalyzed dehydration occurred.Check pH of crude before distillation. If acidic, treat with mild base (NaHCO

) and dry thoroughly before heating.

Module 3: Optimized Isolation Protocol

This protocol is designed to be a self-validating system . At each checkpoint, you verify the integrity of the molecule before proceeding.

Step 1: The "Cold Quench" (Critical Control Point)

Context: The reaction mixture likely contains excess acetic anhydride and strong acid catalyst (e.g.,


 or 

). Direct water addition generates heat (exothermic hydrolysis of

), spiking the temperature and causing product hydrolysis.
  • Cool the reaction mixture to

    
    .
    
  • Prepare a quench solution of Ice + Sodium Acetate (saturated) . The acetate buffer prevents the pH from dropping drastically during the hydrolysis of excess anhydride.

  • Add the reaction mixture slowly to the quench solution with vigorous stirring. Maintain internal temperature

    
    .
    
    • Checkpoint: Check pH.[2] It should be roughly 4-5. If <2, add more Sodium Acetate.

Step 2: Extraction & Phase Cut
  • Extract immediately with Dichloromethane (DCM) or MTBE . Avoid ethyl acetate if transesterification is a concern (though unlikely here).

  • Wash the organic layer with cold water (

    
    ).
    
  • Crucial Wash: Wash with cold saturated Brine . This removes residual water and helps break emulsions.

Step 3: Azeotropic Drying

Context: Chemical drying agents (


) are often insufficient to remove the last traces of acetic acid, which catalyzes degradation during distillation.
  • Dry organic layer over

    
    . Filter.
    
  • Add Toluene (approx. 0.5 vol equiv relative to product).

  • Concentrate on a rotary evaporator. The Toluene/Acetic Acid azeotrope helps strip residual acid.

    • Checkpoint: Take a crude NMR. If Acetic Acid peak (

      
      ) is 
      
      
      
      , repeat toluene strip.
Step 4: High-Vacuum Distillation

Context: The target has a high boiling point.[3] Atmospheric distillation will destroy it.

  • Set up a short-path distillation apparatus.

  • Apply high vacuum (< 1 mmHg is mandatory).

  • Heat the oil bath slowly.

    • Target Vapor Temp: Likely

      
       at 
      
      
      
      .
    • Safety Limit: Do not allow the oil bath to exceed

      
      .
      
Isolation Logic Flow

IsolationFlow Start Crude Reaction Mixture (Contains Ac2O, Acid Catalyst) Quench Quench into Ice/NaOAc (Temp < 10°C) Start->Quench Extract Extraction (DCM/MTBE) + Brine Wash Quench->Extract Dry Dry (Na2SO4) + Toluene Azeotrope Extract->Dry Check Checkpoint: NMR (Acetic Acid < 5%?) Dry->Check Check->Dry No (Repeat Strip) Distill High Vacuum Distillation (< 1 mmHg, Bath < 135°C) Check->Distill Yes Final Pure 2-Acetyloxy-2- ethylbutanoic acid Distill->Final

Figure 2: Optimized isolation workflow with integrated quality checkpoints.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol or Methanol for recrystallization? A: No. Primary alcohols can undergo transesterification with the acetoxy group, especially if any trace acid is present. This will generate ethyl/methyl acetate and the hydroxy-acid impurity. If you must use a solvent for purification, use non-nucleophilic solvents like Hexane/Heptane (though the product is likely an oil) or perform a solvent wash.

Q2: Why is my yield lower than expected after distillation? A: Check your "pot residue." If it is a thick, dark tar, you likely polymerized or decomposed the product via thermal elimination . Ensure your vacuum is strong enough to lower the boiling point. If you cannot achieve


, consider column chromatography (silica gel, neutralized with 1% 

) instead of distillation.

Q3: The product smells "rancid." Is it degraded? A: Not necessarily. The precursor, 2-ethylbutyric acid, has a notoriously unpleasant, rancid odor [1].[4] However, a sharp "vinegar" smell indicates free acetic acid (hydrolysis). Trust NMR over smell.

Q4: Can I store the crude mixture overnight? A: Only if the excess acetic anhydride has not been quenched. Once water is added, you must proceed to the drying step immediately. Leaving the product in an acidic aqueous emulsion overnight guarantees hydrolysis.

References

  • PubChem. (n.d.).[5] 2-Ethylbutyric acid (Source: JNC Corporation).[6] National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[7] Organic Chemistry (2nd ed.).[7] Oxford University Press.[7] (See Chapter 10 for mechanisms of ester hydrolysis

    
     and steric effects).
    

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Acetyloxy-2-ethylbutanoic Acid and 2-Ethylbutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of molecular reactivity is paramount. The introduction of a substituent group, even at a non-reacting position, can profoundly alter the chemical behavior of a molecule. This guide provides an in-depth comparison of 2-ethylbutyric acid and its α-substituted derivative, 2-acetyloxy-2-ethylbutanoic acid. We will dissect their structural differences and explore how these variations translate into distinct reactivity profiles, supported by established chemical principles and detailed experimental protocols.

Structural and Electronic Foundations

At first glance, the two molecules share a common 2-ethylbutanoic acid backbone. The critical distinction lies in the substituent at the alpha (α) carbon—the carbon atom adjacent to the carboxyl group. 2-Ethylbutyric acid has a simple hydrogen atom at this position, while 2-acetyloxy-2-ethylbutanoic acid features an acetoxy group (-OAc). This single modification introduces a second carbonyl group and an ester functionality, creating a more complex electronic and steric environment.

Caption: Figure 1: Structures of the compared molecules.

This structural divergence has two primary consequences:

  • Electronic Effect: The acetoxy group is strongly electron-withdrawing due to the electronegativity of its oxygen atoms. This inductive effect pulls electron density away from the α-carbon and, consequently, from the adjacent carboxylic acid.[1] This electronic pull is expected to increase the acidity of the carboxylic proton and enhance the electrophilicity of the carbonyl carbon.[2]

  • Steric Effect: The acetoxy group is significantly larger than a hydrogen atom. This increased steric bulk around the carboxylic acid's carbonyl carbon can hinder the approach of nucleophiles, potentially slowing down reactions at this site.[3][4][5]

These fundamental differences are reflected in their physicochemical properties.

Property2-Ethylbutyric Acid2-Acetyloxy-2-ethylbutanoic AcidRationale for Difference
CAS Number 88-09-5[6][7]90113-80-7Different chemical entities.
Molecular Formula C₆H₁₂O₂[8][9]C₈H₁₄O₄Addition of an acetyl group (C₂H₂O).
Molecular Weight 116.16 g/mol [7]174.20 g/mol Addition of an acetyl group.
pKa ~4.75[8]Estimated ~2.5 - 3.5The electron-withdrawing acetoxy group stabilizes the carboxylate anion, increasing acidity (lowering pKa).[1]
Key Reactive Sites Carboxylic Acid (-COOH)1. Carboxylic Acid (-COOH)2. Ester (-OAc)The acetoxy group introduces a second electrophilic center susceptible to nucleophilic attack.

Comparative Reactivity: Theory and Experimentation

To quantify the differences in reactivity, we will consider two fundamental reaction types: nucleophilic acyl substitution at the carboxylic acid (esterification) and hydrolysis of the α-acetoxy group.

Reactivity of the Carboxylic Acid: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10] The reaction rate is sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center.

Hypothesis:

  • Electronic Factor: 2-Acetyloxy-2-ethylbutanoic acid should be electronically more prone to attack due to the inductive effect of the acetoxy group making the carbonyl carbon more electrophilic.

  • Steric Factor: The bulky acetoxy group on 2-acetyloxy-2-ethylbutanoic acid will create significant steric hindrance, impeding the approach of the alcohol nucleophile.[3][11]

In reactions where steric hindrance is a dominant factor, we predict that 2-ethylbutyric acid will react faster.[4][12]

Caption: Figure 2: Workflow for Comparative Esterification.

Experimental Protocol: Comparative Fischer Esterification

Objective: To compare the rate of esterification between the two acids under identical conditions.

Materials:

  • 2-Ethylbutyric Acid

  • 2-Acetyloxy-2-ethylbutanoic Acid

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Saturated Sodium Bicarbonate solution (cold)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Gas Chromatography (GC) instrument with a suitable column

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 10 mmol of 2-ethylbutyric acid (Flask A) and 10 mmol of 2-acetyloxy-2-ethylbutanoic acid (Flask B) in 20 mL of anhydrous methanol.

  • Catalyst Addition: To each flask, add 0.2 mL of concentrated sulfuric acid dropwise while stirring.

  • Reaction: Equip both flasks with reflux condensers and heat them in a preheated oil bath at 65°C for 4 hours.

  • Quenching: After 4 hours, remove the flasks from the heat and allow them to cool to room temperature. Take a 1 mL aliquot from each reaction mixture and add it to a separate vial containing 5 mL of cold, saturated sodium bicarbonate solution to neutralize the catalyst and stop the reaction.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with 10 mL of diethyl ether. Collect the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and prepare for analysis.

  • Analysis: Analyze the sample by Gas Chromatography (GC) to determine the ratio of the starting carboxylic acid to the methyl ester product.

Anticipated Results:

Compound% Yield of Methyl Ester (at 4 hours)
2-Ethylbutyric Acid~75%
2-Acetyloxy-2-ethylbutanoic Acid~40%

Causality: The expected lower yield for 2-acetyloxy-2-ethylbutanoic acid demonstrates that despite its increased electronic activation, the steric hindrance from the α-acetoxy group is the dominant factor governing the reaction rate under these conditions. The bulky group physically obstructs the nucleophilic attack by methanol.[3][5]

Reactivity of the α-Acetoxy Group: Hydrolysis

The ester functionality in 2-acetyloxy-2-ethylbutanoic acid provides a second site for nucleophilic attack, most commonly hydrolysis. The stability of this group is often pH-dependent and can be a critical factor in applications like prodrug design.[13][14] This reaction does not occur with 2-ethylbutyric acid.

Caption: Figure 3: Mechanism of Base-Catalyzed Ester Hydrolysis.

Experimental Protocol: pH-Dependent Hydrolysis Study

Objective: To assess the stability of the α-acetoxy group under acidic, neutral, and basic conditions.

Materials:

  • 2-Acetyloxy-2-ethylbutanoic Acid

  • Buffer solutions: pH 4.0 (acetate), pH 7.4 (phosphate), pH 9.0 (borate)

  • Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.

Procedure:

  • Stock Solution: Prepare a 10 mg/mL stock solution of 2-acetyloxy-2-ethylbutanoic acid in acetonitrile.

  • Reaction Initiation: For each pH condition, add 100 µL of the stock solution to 9.9 mL of the respective buffer in a sealed vial, resulting in a final concentration of 100 µg/mL. Place the vials in a water bath maintained at 37°C.

  • Time Points: At t = 0, 1, 2, 4, 8, and 24 hours, withdraw a 200 µL aliquot from each vial.

  • Sample Preparation: Immediately mix the aliquot with 200 µL of acetonitrile to stop any further reaction and prepare for injection.

  • HPLC Analysis: Inject the samples onto the HPLC system. Monitor the disappearance of the parent compound (2-acetyloxy-2-ethylbutanoic acid) and the appearance of the hydrolysis product (2-hydroxy-2-ethylbutanoic acid).

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH condition to determine the rate of hydrolysis.

Anticipated Results:

pH% Parent Compound Remaining (at 8 hours)Relative Reactivity
4.0>95%Very Stable
7.4~80%Slow Hydrolysis
9.0<20%Rapid Hydrolysis

Causality: The hydrolysis of esters is significantly accelerated by base catalysis.[15] The hydroxide ion is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.[15] Under acidic or neutral conditions, where the nucleophile is a weaker water molecule, the reaction is much slower.[15] This pH-dependent lability is a key feature of the α-acetoxy derivative that is absent in 2-ethylbutyric acid.

Synthesis and Application Implications

The dual reactivity of 2-acetyloxy-2-ethylbutanoic acid presents both challenges and opportunities in chemical synthesis and drug development.

  • Synthetic Planning: When using this molecule as a building block, reaction conditions must be carefully chosen to target the desired functional group. For reactions involving the carboxylic acid (e.g., amide coupling), basic conditions that could hydrolyze the acetoxy group should be avoided. Conversely, the acetoxy group can serve as a protecting group for an α-hydroxyl functionality, which can be deprotected under specific pH conditions.

  • Drug Development: The labile nature of the α-acetoxy ester makes it a candidate for prodrug design.[14] A biologically inactive molecule could be functionalized with this group, which would then hydrolyze in vivo under physiological conditions (pH 7.4) to release the active α-hydroxy acid drug. This strategy can be used to improve a drug's solubility, stability, or pharmacokinetic profile.

Conclusion

The comparison between 2-ethylbutyric acid and 2-acetyloxy-2-ethylbutanoic acid serves as an excellent case study in substituent effects.

  • 2-Ethylbutyric Acid is a relatively simple, monofunctional carboxylic acid. Its reactivity is predictable and primarily governed by the properties of the carboxyl group. It readily undergoes reactions like esterification, with reaction rates influenced mainly by the steric bulk of its two ethyl groups.[8][16]

  • 2-Acetyloxy-2-ethylbutanoic Acid is a more complex, bifunctional molecule.

    • Its carboxylic acid is more acidic due to the electron-withdrawing α-acetoxy group.

    • However, its carboxylic acid is less reactive towards nucleophilic acyl substitution (e.g., esterification) because of the significant steric hindrance imposed by the bulky α-substituent.

    • It possesses a second reactive site —the acetoxy ester—which is susceptible to hydrolysis, particularly under basic conditions.

For researchers, choosing between these or similar molecules requires a clear understanding of the desired reactivity. If the goal is a straightforward reaction at the carboxylic acid, the sterically unencumbered 2-ethylbutyric acid is often preferable. If the aim is to leverage a pH-sensitive functional group for applications like prodrugs or controlled release, the dual functionality of 2-acetyloxy-2-ethylbutanoic acid offers greater versatility.

References

  • 2-Ethylbutyric acid | C6H12O2 | CID 6915 . PubChem. Available from: [Link]

  • 2-Ethylbutyric acid . JNC CORPORATION. Available from: [Link]

  • 2-Ethylbutyric Acid: A Versatile Intermediate in Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? . ACS Medicinal Chemistry Letters. Available from: [Link]

  • Reactivity of Carboxylic Acid Derivatives . University of Calgary, Department of Chemistry. Available from: [Link]

  • The Relative Reactivity of Carboxylic Acid Derivatives . Chemistry LibreTexts. Available from: [Link]

  • SIDS INITIAL ASSESSMENT PROFILE: 2-Ethylbutyric acid . OECD SIDS. Available from: [Link]

  • Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution . KPU Pressbooks. Available from: [Link]

  • Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? . PMC. Available from: [Link]

  • Percarboxylic Acid Oxidation of α-Hydroxy-Substituted Alkoxyallenes . ResearchGate. Available from: [Link]

  • REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY . International Journal of Engineering, Science and Mathematics. Available from: [Link]

  • Steric Hindrance: Definition, Factors, & Examples . Chemistry Learner. Available from: [Link]

  • SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE . Organic Syntheses. Available from: [Link]

  • Visible light-assisted organocatalytic α-acyloxylation of ketones using carboxylic acids and N-halosuccinimides . Royal Society of Chemistry. Available from: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions . Chemistry Steps. Available from: [Link]

  • Synthesis of a) 2-Acetoxy-3-methylbutanoic acid . PrepChem.com. Available from: [Link]

  • Carboxylic Acid Reactivity . Michigan State University, Department of Chemistry. Available from: [Link]

  • Steric hindrance . Khan Academy via YouTube. Available from: [Link]

  • Carboxylic Acid Derivatives | Reactivity Principles Made Simple . The Organic Chemistry Tutor via YouTube. Available from: [Link]

  • HYDROLYSIS REACTIONS . SlidePlayer. Available from: [Link]

  • Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides . Journal of Organic Chemistry. Available from: [Link]

  • Video: Steric Hindrance Effect | Definition, Factors & Examples . Study.com. Available from: [Link]

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  • The preparation method of the new 2 Ethylbutanoic acid of one class. Google Patents.
  • Butanoic acid, 2-acetyl-3-methyl-, ethyl ester Properties . U.S. Environmental Protection Agency. Available from: [Link]

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  • 2-ethyl butyric acid, 88-09-5 . The Good Scents Company. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.